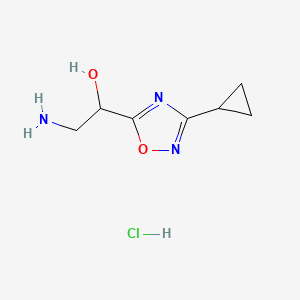

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride is a chemical compound that features a unique structure combining an amino group, a cyclopropyl group, and an oxadiazole ring

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in infectious diseases .

Mode of Action

1,2,4-oxadiazoles have been reported to have anti-infective properties, suggesting they may interact with their targets to inhibit the growth or replication of infectious agents

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival or replication of infectious agents .

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth or replication of infectious agents, leading to their eventual elimination .

Biochemische Analyse

Biochemical Properties

. This allows them to interact with various enzymes, proteins, and other biomolecules. For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Cellular Effects

The specific cellular effects of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride are not well-documented. It is known that oxadiazoles can influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism . Some oxadiazoles have shown significant antibacterial activity against Salmonella typhi , suggesting that they may interfere with bacterial cell function.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that oxadiazoles can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of oxadiazoles can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the effects of oxadiazoles can vary with dosage. For example, one study found that a certain oxadiazole compound was non-toxic to mice at a concentration of 100 mg/kg .

Metabolic Pathways

It is known that oxadiazoles can interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that oxadiazoles can interact with various transporters or binding proteins, which could potentially affect their localization or accumulation .

Subcellular Localization

It is known that oxadiazoles can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as column chromatography using silica gel with a hexane-ethyl acetate mixture as the eluent .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole derivatives.

Reduction: Formation of reduced amino alcohols.

Substitution: Formation of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of energetic materials, fluorescent dyes, and sensors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ataluren: Used for the treatment of Duchenne muscular dystrophy.

Azilsartan: Applied for hypertension medication.

Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride is unique due to its combination of an amino group, a cyclopropyl group, and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol; hydrochloride is a compound derived from the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action supported by recent research findings.

- Chemical Formula : C7H11N3O2·HCl

- Molecular Weight : 169.18114 g/mol

- CAS Number : 1251923-65-5

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles have shown potent activity against various cancer cell lines, including:

- Human colon adenocarcinoma (HT-29)

- Human lung adenocarcinoma (A549)

- Breast cancer (MCF-7)

For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been linked to various other biological activities:

- Anti-inflammatory : Exhibited inhibition of cyclooxygenases (COX-1 and COX-2).

- Antiviral : Some derivatives have shown activity against viral infections.

- Antidepressant and Anticonvulsant : Certain modifications have resulted in compounds with neuroprotective properties.

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Compounds have been found to inhibit enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase.

- Receptor Interaction : Some derivatives exhibit affinity for σ receptors, which are implicated in various physiological processes.

- Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells through both intrinsic and extrinsic signaling mechanisms .

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

-

Case Study on Anticancer Activity :

- A novel derivative was synthesized and tested against multiple cancer cell lines, showing significant inhibition of cell proliferation with an IC50 value lower than existing treatments.

-

Case Study on Antimicrobial Efficacy :

- A series of synthesized compounds were tested against common bacterial strains, demonstrating superior activity compared to traditional antibiotics.

Eigenschaften

IUPAC Name |

2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c8-3-5(11)7-9-6(10-12-7)4-1-2-4;/h4-5,11H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGIMFLMJKUMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.